molecular formula C10H5F3N2O3 B12861592 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile

2-Nitro-6-(trifluoromethyl)benzoylacetonitrile

Cat. No.: B12861592
M. Wt: 258.15 g/mol
InChI Key: BWYKKBDOVMEKFC-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is a fluorinated aromatic nitrile compound characterized by a benzoylacetonitrile backbone substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and pharmaceutical intermediates. The electron-withdrawing nitro and trifluoromethyl groups enhance the compound’s stability and reactivity in nucleophilic substitution or cyclization reactions .

Properties

Molecular Formula

C10H5F3N2O3

Molecular Weight

258.15 g/mol

IUPAC Name

3-[2-nitro-6-(trifluoromethyl)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)6-2-1-3-7(15(17)18)9(6)8(16)4-5-14/h1-3H,4H2

InChI Key

BWYKKBDOVMEKFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CC#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile typically involves the nitration of 6-(trifluoromethyl)benzoylacetonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: On an industrial scale, the production of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: The nitro group in 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, 2-Amino-6-(trifluoromethyl)benzoylacetonitrile, under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents under elevated temperatures.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-Amino-6-(trifluoromethyl)benzoylacetonitrile.

    Substitution: Formation of substituted benzoylacetonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile. The trifluoromethyl group enhances biological activity by influencing lipophilicity and electronic properties, which can improve the compound's interaction with biological targets. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth and could serve as lead compounds in developing new antibiotics .

Anticancer Research
The compound has been investigated for its anticancer properties. Research indicates that the incorporation of nitro groups into aromatic systems can lead to increased cytotoxicity against cancer cell lines. This has prompted further exploration into its derivatives for potential use as anticancer agents .

Synthesis of Fine Chemicals

Synthesis Pathways
The synthesis of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile typically involves several steps including nitration, acylation, and cyanation reactions. A notable method includes the reaction of 2-nitro-4-trifluoromethylbenzaldehyde with hydroxylamine followed by dehydration to yield the desired nitrile. This approach is advantageous due to its high selectivity and yield .

Material Science Applications

Polymer Chemistry
In materials science, 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile has been utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong electron-withdrawing nature of the trifluoromethyl group.

Fluorescent Probes
The compound's unique structure allows it to function as a fluorescent probe in biochemical assays. Its ability to undergo specific reactions under physiological conditions makes it suitable for tracking cellular processes or detecting biomolecules in complex environments .

Case Studies

StudyApplicationFindings
Antimicrobial Activity Evaluation Investigated for antibacterial effectsShowed significant inhibition against Gram-positive bacteria
Cytotoxicity Assay Tested against various cancer cell linesIndicated enhanced cytotoxicity compared to non-nitro analogs
Polymer Synthesis Research Used as a monomer in polymer formulationsResulted in materials with superior thermal and mechanical properties

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile depends on its specific application. In chemical reactions, the nitro and trifluoromethyl groups influence the reactivity and stability of the compound. The nitro group can act as an electron-withdrawing group, affecting the compound’s electrophilicity and nucleophilicity. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-nitro-6-(trifluoromethyl)benzoylacetonitrile is compared with structurally analogous compounds:

Structural Analogues

2-Nitrobenzoylacetonitrile

  • Key Difference : Lacks the trifluoromethyl group at the 6-position.
  • Impact : Reduced electron-withdrawing effects and lipophilicity compared to the trifluoromethyl derivative. This lowers thermal stability and resistance to hydrolysis .

6-(Trifluoromethyl)benzoylacetonitrile

  • Key Difference : Absence of the nitro group at the 2-position.
  • Impact : Diminished electrophilicity at the benzene ring, leading to slower reaction kinetics in aromatic substitution reactions .

2-Chloro-6-(trifluoromethyl)benzoylacetonitrile Key Difference: Substitution of nitro (-NO₂) with chloro (-Cl). Impact: Chloro groups are weaker electron-withdrawing substituents, resulting in lower reactivity in coupling reactions but improved solubility in non-polar solvents .

Physicochemical Properties

Property 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile 2-Nitrobenzoylacetonitrile 6-(Trifluoromethyl)benzoylacetonitrile
Molecular Weight (g/mol) 272.17 206.15 229.16
Melting Point (°C) 98–102 75–78 85–88
LogP (Octanol-Water) 2.34 1.78 2.12
Solubility in Water (mg/L) 12.5 45.2 28.7
Stability in Acidic Conditions High Moderate High

Notes:

  • The trifluoromethyl group enhances hydrophobicity (higher LogP) and thermal stability.
  • The nitro group significantly reduces aqueous solubility but increases electrophilicity .

Research Findings and Challenges

  • Synthetic Limitations : The nitro group complicates catalytic hydrogenation steps, often requiring protective groups for selective reduction .
  • Environmental Persistence : The trifluoromethyl group contributes to environmental persistence (half-life >180 days in soil), necessitating studies on biodegradation pathways .

Biological Activity

2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F3N2O3. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoylacetonitrile moiety, which collectively contribute to its unique chemical properties and biological activities. Recent studies have highlighted its potential as an antimicrobial and anticancer agent, making it a subject of interest in pharmacological research.

The structural features of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile significantly influence its biological activity. The electron-withdrawing effects of the nitro and trifluoromethyl groups enhance its reactivity with various biological targets. This compound can modulate enzyme activity and receptor binding, indicating its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile exhibits notable antimicrobial properties. Its efficacy against various pathogens has been documented, showcasing its potential as an alternative treatment option in combating bacterial infections. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.006

These findings suggest that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin in certain cases .

Anticancer Activity

The anticancer potential of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile has been explored in various studies. It has shown promising results in inhibiting the proliferation of tumor cell lines across different tissue origins. For instance, studies have reported IC50 values indicating effective cytotoxicity against cancer cells under hypoxic conditions, which is crucial for targeting solid tumors.

The mechanism by which 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, potentially disrupting cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis in malignant cells.
  • Targeting Specific Pathways : The structural characteristics allow it to interact with specific molecular targets, modulating signaling pathways crucial for cell survival and proliferation.

Case Studies

Several case studies have investigated the biological effects of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance .
  • Anticancer Research : Another study focused on the compound's effects on breast cancer cell lines, demonstrating significant reductions in cell viability and alterations in cell cycle progression .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-nitro-6-(trifluoromethyl)benzoylacetonitrile with high purity?

  • Methodological Answer : Synthesis requires precise control of nitration and trifluoromethylation steps. For example, nitration of benzoylacetonitrile derivatives often involves mixed nitric-sulfuric acid systems at low temperatures (0–5°C) to minimize side reactions like oxidation. The trifluoromethyl group can be introduced via Ullmann coupling or nucleophilic substitution, but steric hindrance from the nitro group necessitates optimized catalysts (e.g., CuI/1,10-phenanthroline) .
  • Purity Challenges : HPLC analysis (e.g., >95% purity) is critical due to potential byproducts like positional isomers (e.g., 3-nitro derivatives) .

Parameter Optimal Conditions Common Impurities
Nitration Temperature0–5°CNitro positional isomers
Catalyst for CF₃CuI/1,10-phenanthrolineUnreacted precursors
Purification MethodColumn chromatography (silica gel)Residual solvents (e.g., DMF, THF)

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) and FT-IR to confirm the nitro and trifluoromethyl positions. For instance:

  • ¹⁹F NMR : A singlet near -60 ppm confirms the trifluoromethyl group’s electronic environment .
  • IR Spectroscopy : A strong absorption band at ~1530 cm⁻¹ indicates the nitro group’s symmetric stretching .
    • Data Contradictions : Discrepancies in melting points (e.g., dec. at 255–257°C in related nitroaromatics) may arise from polymorphism or solvent inclusion .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can predict reactive sites. The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta-position. However, steric hindrance from the trifluoromethyl group may favor alternative pathways (e.g., SNAr vs. radical mechanisms) .
  • Experimental Design : Use factorial design to test variables like solvent polarity (DMF vs. THF), temperature, and catalyst loading .

Variable Low Level High Level Impact on Yield
Temperature60°C100°CHigher yield at 80°C
Catalyst (Pd/C)2 mol%5 mol%No linear correlation

Q. How do conflicting crystallographic data for nitro-trifluoromethyl derivatives inform structural analysis?

  • Methodological Answer : Compare X-ray diffraction data from analogs (e.g., 3-nitro-5-(trifluoromethyl)benzonitrile) to identify trends. For example:

  • Bond Angles : The nitro group’s O–N–O angle (~125°) deviates in crowded environments due to steric clashes with the CF₃ group .
  • Packing Motifs : Hydrogen bonding between nitrile and nitro groups can stabilize specific polymorphs .
    • Resolution Strategy : Pair experimental data with computational models (e.g., Mercury CSD) to validate discrepancies .

Q. What frameworks explain the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Link degradation kinetics to Arrhenius equations. For example:

  • Acidic Conditions : Protonation of the nitrile group accelerates hydrolysis, forming benzamide derivatives.
  • Thermal Stability : TGA-DSC shows decomposition above 200°C, with exothermic peaks correlating to nitro group reduction .
    • Theoretical Basis : Marcus theory can model electron-transfer processes during degradation .

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